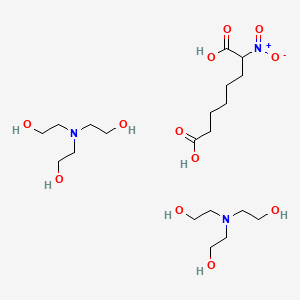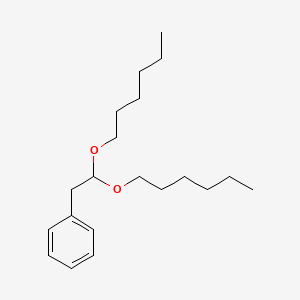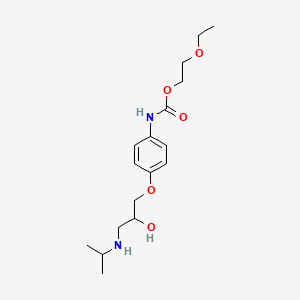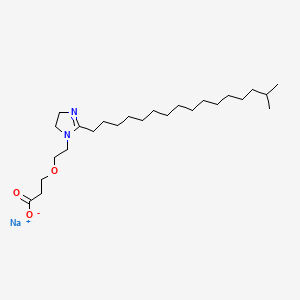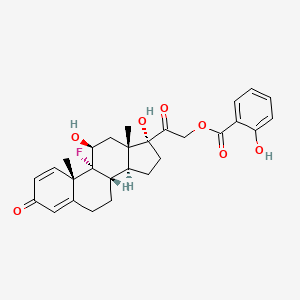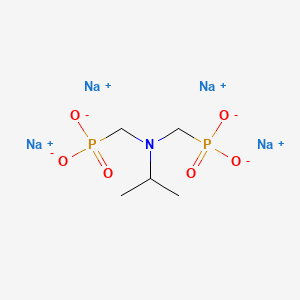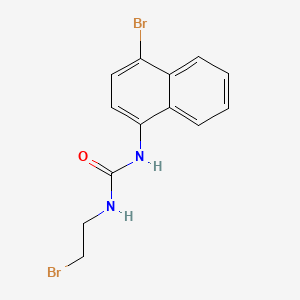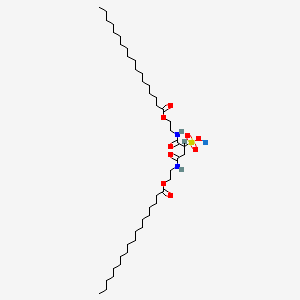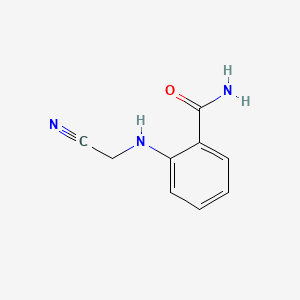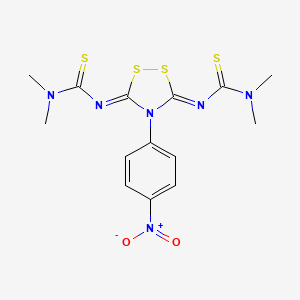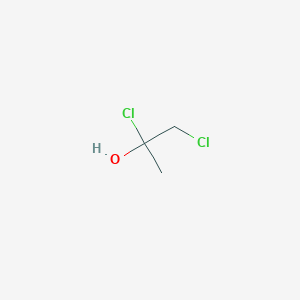
1,2-Dichloro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-2-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a secondary alcohol where two chlorine atoms are substituted at the first and second positions of the propane chain. This compound is a colorless liquid at room temperature and is known for its use in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichloro-2-propanol can be synthesized through the hydrochlorination of glycerol. This process involves the reaction of glycerol with hydrochloric acid at elevated temperatures (100-110°C) in the presence of acetic acid. The reaction is as follows:
[ \text{C}_3\text{H}_8\text{O}_3 + 2\text{HCl} \rightarrow \text{C}_3\text{H}_6\text{Cl}_2\text{O} + 2\text{H}_2\text{O} ]
After the reaction, the mixture is neutralized with a base to remove excess hydrochloric acid, and the product is isolated by distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes using glycerol and hydrochloric acid in a cascade of continuous flow reactors. The reaction is carried out at temperatures ranging from 70-140°C, and the water produced during the reaction is continuously removed to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: It can be reduced to form 1,2-propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or nickel (Ni).
Major Products Formed
Substitution: Formation of 1,2-propanediol or other substituted derivatives.
Oxidation: Formation of acetone or acetic acid.
Reduction: Formation of 1,2-propanediol.
Applications De Recherche Scientifique
1,2-Dichloro-2-propanol has several applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-2-propanol involves its interaction with cellular components, leading to various biochemical effects. It can act as a cross-linking reagent, forming bridges between macromolecules, particularly proteins. This interaction can affect protein structure and function, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
1,2-Dichloro-2-propanol can be compared with other similar compounds, such as:
1,3-Dichloro-2-propanol: Similar in structure but with chlorine atoms at different positions.
2,3-Dichloro-1-propanol: Another isomer with different chlorine substitution, used in similar applications but with distinct reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
52515-75-0 |
|---|---|
Formule moléculaire |
C3H6Cl2O |
Poids moléculaire |
128.98 g/mol |
Nom IUPAC |
1,2-dichloropropan-2-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-3(5,6)2-4/h6H,2H2,1H3 |
Clé InChI |
QEZDCTNHTRSNMD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


